Benzenemethanol,2-ethyl-a,3,4,5,6-pentamethyl-

Description

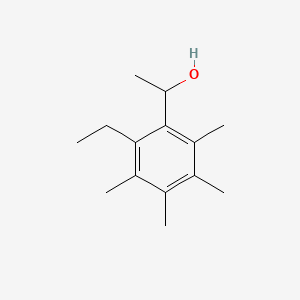

Benzenemethanol,2-ethyl-a,3,4,5,6-pentamethyl- (CAS 92368-74-6) is a polyalkyl-substituted benzyl alcohol derivative. Its molecular formula is C₁₄H₂₂O, with a molecular weight of 206.32 g/mol. Key properties include a density of 0.944 g/cm³, a boiling point of 273.6°C at 760 mmHg, and a flash point of 124°C . The compound features a benzene ring with five methyl groups (positions 3,4,5,6) and an ethyl group at the α-position relative to the hydroxyl group. This substitution pattern enhances its steric bulk and hydrophobicity compared to simpler benzyl alcohols.

Properties

CAS No. |

92368-74-6 |

|---|---|

Molecular Formula |

C14H22O |

Molecular Weight |

206.32 g/mol |

IUPAC Name |

1-(2-ethyl-3,4,5,6-tetramethylphenyl)ethanol |

InChI |

InChI=1S/C14H22O/c1-7-13-10(4)8(2)9(3)11(5)14(13)12(6)15/h12,15H,7H2,1-6H3 |

InChI Key |

FGTWZNGRCWJAMK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=C(C(=C1C(C)O)C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation and Acylation Strategies

A common approach to introducing alkyl substituents on aromatic rings is the Friedel-Crafts reaction catalyzed by Lewis acids such as aluminum chloride (AlCl3). However, for highly substituted benzenes like 2-ethyl-α,3,4,5,6-pentamethylbenzyl derivatives, the reaction conditions require optimization to prevent decomposition or over-alkylation.

Alternative Synthetic Routes: Stepwise Functional Group Transformations

Due to the limitations of direct Friedel-Crafts reactions, alternative synthetic strategies involve stepwise transformations:

- Starting from appropriately substituted benzaldehydes or benzyl alcohols

- Employing selective reductions and oxidations to install the benzylic alcohol group

- Using protecting groups to manage reactive sites during multi-step synthesis

For instance, benzyl alcohol derivatives can be synthesized by reduction of benzaldehyde intermediates, which themselves can be prepared by oxidation of methyl-substituted benzenes. The ethyl substituent at the alpha position can be introduced via alkylation reactions on benzyl intermediates under controlled conditions.

Specific Synthetic Example from Literature

Although direct literature on Benzenemethanol,2-ethyl-α,3,4,5,6-pentamethyl- is limited, related compounds have been synthesized via the following sequence:

Reduction of 3-bromo-4-methylbenzoic acid to benzyl alcohol: Using borane-tetrahydrofuran complex (borane·THF) to reduce the carboxylic acid to benzyl alcohol, followed by oxidation to benzaldehyde with manganese(IV) oxide, achieving an overall yield of 74%.

Horner-Wadsworth-Emmons reaction: Conversion of benzaldehyde to alkene esters, which can be further functionalized.

Suzuki-Miyaura coupling: Coupling of boronic acids with halogenated aromatics to build biphenyl structures, demonstrating the versatility of cross-coupling reactions in aromatic functionalization.

Saponification and acidification: To convert esters to carboxylic acids, facilitating further transformations.

While these steps are part of a broader synthetic scheme for complex aromatic compounds, they illustrate the type of transformations applicable to benzenemethanol derivatives with multiple methyl substituents and alpha-ethyl groups.

Data Table: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C14H22O | |

| Molecular Weight | 206.324 g/mol | |

| Density | 0.944 g/cm³ | |

| Boiling Point | 273.6°C at 760 mmHg | |

| Flash Point | 124°C | |

| Melting Point | Not available (N/A) |

Research Findings and Challenges

Steric Hindrance: The presence of five methyl groups on the benzene ring creates significant steric hindrance, complicating electrophilic aromatic substitution reactions such as Friedel-Crafts alkylation or acylation.

Decomposition Risks: Attempts at Friedel-Crafts reactions under typical Lewis acid catalysis often lead to substrate decomposition rather than product formation, necessitating milder or alternative synthetic methods.

Protecting Group Strategies: The use of protecting groups such as benzyl ethers or silyl ethers is critical in multi-step syntheses to prevent side reactions and enable selective transformations.

Cross-Coupling Reactions: Modern palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura) provide a powerful tool for constructing complex aromatic frameworks with high regio- and chemoselectivity, which can be adapted for the synthesis of substituted benzenemethanol derivatives.

Summary and Recommendations for Synthesis

Given the complexity and sensitivity of the substrate, the preparation of Benzenemethanol,2-ethyl-α,3,4,5,6-pentamethyl- is best approached via:

Starting from suitably substituted benzaldehyde or benzyl alcohol precursors rather than direct alkylation on the fully substituted aromatic ring.

Employing reduction and oxidation steps to install the benzylic alcohol functionality.

Utilizing protecting groups to manage reactive sites and prevent decomposition.

Considering palladium-catalyzed cross-coupling reactions for introducing substituents when applicable.

Avoiding harsh Lewis acid-catalyzed Friedel-Crafts conditions that have been shown to cause decomposition in similar systems.

Chemical Reactions Analysis

Types of Reactions: Benzenemethanol,2-ethyl-a,3,4,5,6-pentamethyl- undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used under acidic conditions.

Major Products:

Oxidation: Formation of benzoic acid or benzaldehyde derivatives.

Reduction: Formation of the corresponding alkane.

Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

Benzenemethanol,2-ethyl-a,3,4,5,6-pentamethyl- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.

Mechanism of Action

The mechanism of action of Benzenemethanol,2-ethyl-a,3,4,5,6-pentamethyl- involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

2,3,4,5,6-Pentamethylbenzyl Alcohol (CAS 484-66-2)

- Molecular Formula : C₁₂H₁₈O

- Molecular Weight : 178.27 g/mol .

- Key Differences : Lacks the ethyl group at the α-position, resulting in a smaller molecular weight and reduced steric hindrance.

- Physical Properties : While exact data are unavailable, its simpler structure likely results in a lower boiling point compared to the target compound.

Benzenemethanol, α-ethyl (CAS 93-54-9)

Benzenemethanol, α,4-dimethyl- (CAS 536-50-5)

- Molecular Formula : C₉H₁₂O

- Molecular Weight : 136.19 g/mol .

- Key Differences : Features only two methyl groups (α and para positions), lacking the extensive methylation of the target compound.

- Physical Properties : Simpler structure likely correlates with lower thermal stability and solubility in polar solvents compared to the target.

Data Table: Comparative Properties

Functional and Application Differences

- Thermal Stability : The target compound’s higher molecular weight and alkyl substitution likely improve thermal stability, making it suitable for high-temperature applications, such as polymer additives or lubricants.

- Solubility: Increased alkyl groups enhance hydrophobicity, reducing solubility in polar solvents compared to less-substituted analogs like α-ethylbenzenemethanol.

- Bioactivity : While 2,3,4,5,6-pentamethylbenzyl alcohol is found in bio-oil , the target compound’s ethyl group may alter antioxidant or antimicrobial properties, though specific studies are lacking.

Biological Activity

Benzenemethanol, 2-ethyl-α,3,4,5,6-pentamethyl- (CAS Number: 92368-74-6) is a complex aromatic alcohol characterized by a unique molecular structure that includes a benzene ring with multiple methyl and ethyl substituents. This compound has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and organic synthesis. This article reviews the biological activity of this compound based on diverse research findings and case studies.

- Molecular Formula : C₁₄H₂₂O

- Molecular Weight : 206.32 g/mol

- Density : Approximately 0.944 g/cm³

The structural complexity of benzenemethanol, 2-ethyl-α,3,4,5,6-pentamethyl- contributes to its distinct chemical properties, which may influence its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various benzenemethanol derivatives. For instance, a study evaluating the methanolic extract of Theobroma cacao pod husk indicated significant anticancer activity against MCF-7 breast cancer and HeLa cervical cancer cell lines. The results showed concentration-dependent inhibition of cancer cell proliferation:

| Concentration (μg/mL) | MCF-7 Inhibition (%) | HeLa Inhibition (%) |

|---|---|---|

| 31.25 | 33.29 | 44.15 |

| 125 | 28.35 | Not reported |

| 250 | 97.62 | Not reported |

The study suggests that the extracts containing benzenemethanol derivatives exhibit promising anticancer activities, with higher concentrations yielding greater inhibition rates .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress in biological systems. The antioxidant activity of benzenemethanol derivatives was assessed using the DPPH radical scavenging assay. The results indicated that these compounds could effectively reduce DPPH radical concentrations in a dose-dependent manner:

| Sample Concentration (μg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 3 | Low |

| 12 | Moderate |

| 15 | High |

This suggests that benzenemethanol derivatives may possess significant antioxidant capabilities that could be beneficial in preventing oxidative damage in cells .

The mechanisms underlying the biological activities of benzenemethanol derivatives are still being elucidated. However, it is hypothesized that their structural features allow for interactions with various biological targets:

- Cell Cycle Regulation : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells.

- Apoptosis Induction : Activation of apoptotic pathways has been observed in treated cancer cell lines.

- Reactive Oxygen Species (ROS) Modulation : The ability to scavenge ROS contributes to their antioxidant properties.

Synthesis and Applications

Benzenemethanol derivatives can be synthesized through various organic reactions, including Friedel-Crafts acylation and alkylation methods. These synthetic routes not only provide access to the compound but also allow for modifications that enhance biological activity.

Potential Applications

- Pharmaceuticals : Due to their anticancer and antioxidant properties, these compounds could serve as lead molecules for drug development.

- Cosmetics : Their antioxidant capabilities make them suitable for incorporation into cosmetic formulations aimed at skin protection.

- Food Industry : As flavoring agents due to their aromatic nature.

Case Studies

Several case studies have explored the biological activity of benzenemethanol derivatives:

Q & A

Basic: What are the recommended synthetic routes for Benzenemethanol,2-ethyl-α,3,4,5,6-pentamethyl-?

Methodological Answer:

Synthesis of highly substituted benzenemethanol derivatives typically involves Friedel-Crafts alkylation or Grignard reactions followed by oxidation. For example, a multi-step approach could include:

Alkylation : React a substituted toluene derivative with ethyl magnesium bromide (Grignard reagent) to introduce the ethyl group.

Methylation : Use dimethyl sulfate or methyl iodide under controlled conditions to add methyl groups at positions 3,4,5,3.

Oxidation : Convert the resulting methylated intermediate to the benzenemethanol derivative using oxidizing agents like PCC (pyridinium chlorochromate) .

Purification : Column chromatography (e.g., silica gel with ethyl acetate/petroleum ether eluent) is critical for isolating the product, as demonstrated in similar syntheses of substituted benzyl alcohols .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- 1H/13C-NMR : To confirm substitution patterns. For example, methyl groups (δ 1.2–1.5 ppm) and the benzylic -CH2OH (δ 4.5–5.0 ppm) are diagnostic. Splitting patterns (e.g., doublets for aromatic protons) resolve positional isomers .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions (e.g., m/z 222.1620 for C₁₃H₁₈O) and fragmentation patterns.

- IR Spectroscopy : O-H stretching (~3200–3500 cm⁻¹) confirms the alcohol moiety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.